molecular formula C15H15F2N3O B6950546 Cinnolin-4-yl-[4-(difluoromethyl)piperidin-1-yl]methanone

Cinnolin-4-yl-[4-(difluoromethyl)piperidin-1-yl]methanone

Cat. No.: B6950546
M. Wt: 291.30 g/mol
InChI Key: BMQJUJSMSABZGP-UHFFFAOYSA-N
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Description

Cinnolin-4-yl-[4-(difluoromethyl)piperidin-1-yl]methanone is a synthetic organic compound that features a cinnoline ring fused with a piperidine ring, which is further substituted with a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinnolin-4-yl-[4-(difluoromethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the formation of the cinnoline ring followed by the introduction of the piperidine moiety. The difluoromethyl group is then added using difluoromethylation reagents under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Cinnolin-4-yl-[4-(difluoromethyl)piperidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Cinnolin-4-yl-[4-(difluoromethyl)piperidin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Cinnolin-4-yl-[4-(difluoromethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cinnolin-4-yl-[4-(difluoromethyl)piperidin-1-yl]methanone is unique due to its combination of a cinnoline ring with a difluoromethylated piperidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

cinnolin-4-yl-[4-(difluoromethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O/c16-14(17)10-5-7-20(8-6-10)15(21)12-9-18-19-13-4-2-1-3-11(12)13/h1-4,9-10,14H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQJUJSMSABZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)C(=O)C2=CN=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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